[(4-Methoxybenzoyl)thio]acetic acid
Overview
Description
[(4-Methoxybenzoyl)thio]acetic acid is an organic compound with the molecular formula C10H10O4S and a molecular weight of 226.25 g/mol . This compound features a benzoyl group substituted with a methoxy group at the para position and a thioacetic acid moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Methoxybenzoyl)thio]acetic acid typically involves the reaction of 4-methoxybenzoyl chloride with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(4-Methoxybenzoyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
[(4-Methoxybenzoyl)thio]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving thioesters.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methoxybenzoyl)thio]acetic acid involves its interaction with various molecular targets. The thioacetic acid moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The methoxybenzoyl group can also interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the thioacetic acid moiety, making it less reactive in certain types of chemical reactions.
Thioacetic acid: Lacks the benzoyl group, limiting its applications in organic synthesis.
4-Methylbenzoylthioacetic acid: Similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and interactions with biological molecules.
Uniqueness: [(4-Methoxybenzoyl)thio]acetic acid is unique due to the presence of both the methoxybenzoyl and thioacetic acid moieties. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and development .
Properties
IUPAC Name |
2-(4-methoxybenzoyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVEHDAPOAVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481155 | |
Record name | [(4-methoxybenzoyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57436-45-0 | |
Record name | 2-[(4-Methoxybenzoyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57436-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-methoxybenzoyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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